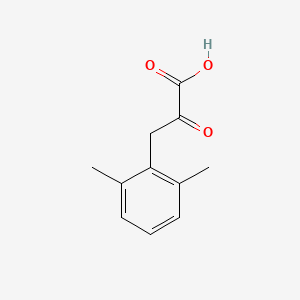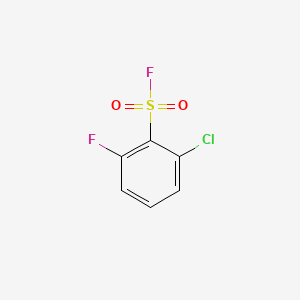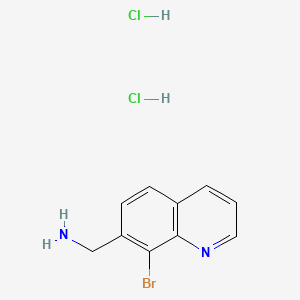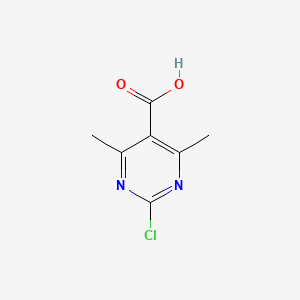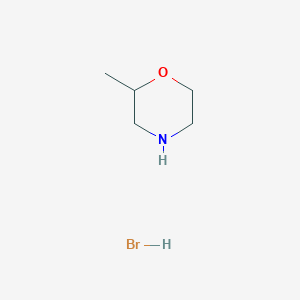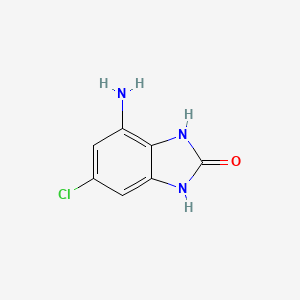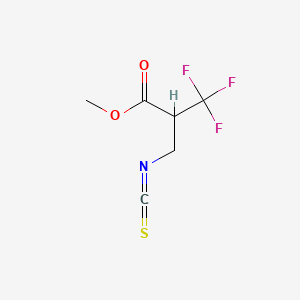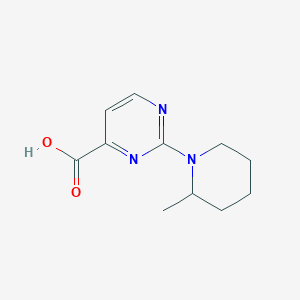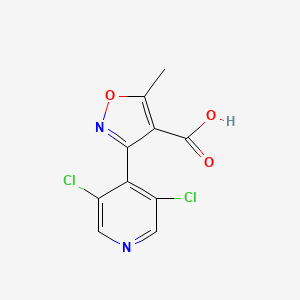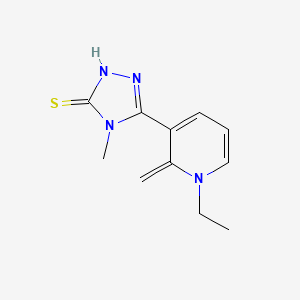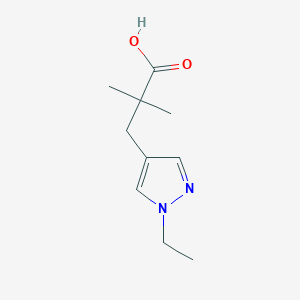
3-(1-Ethyl-1h-pyrazol-4-yl)-2,2-dimethylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Ethyl-1H-pyrazol-4-yl)-2,2-dimethylpropanoic acid is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position and a dimethylpropanoic acid moiety at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1H-pyrazol-4-yl)-2,2-dimethylpropanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of α,β-unsaturated aldehydes or ketones with hydrazine or substituted hydrazines.
Substitution Reactions: The ethyl group can be introduced at the 1-position of the pyrazole ring through alkylation reactions using ethyl halides.
Attachment of the Dimethylpropanoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Ethyl-1H-pyrazol-4-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
3-(1-Ethyl-1H-pyrazol-4-yl)-2,2-dimethylpropanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and fluorescent dyes.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 3-(1-Ethyl-1H-pyrazol-4-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Methyl-1H-pyrazol-4-yl)-2,2-dimethylpropanoic acid: Similar structure but with a methyl group instead of an ethyl group.
3-(4-Chlorophenyl)-1H-pyrazol-5-yl)propan-1-ol: Contains a chlorophenyl group instead of the dimethylpropanoic acid moiety.
Uniqueness
3-(1-Ethyl-1H-pyrazol-4-yl)-2,2-dimethylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H16N2O2 |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
3-(1-ethylpyrazol-4-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C10H16N2O2/c1-4-12-7-8(6-11-12)5-10(2,3)9(13)14/h6-7H,4-5H2,1-3H3,(H,13,14) |
Clave InChI |
JMXYZQQKEWRFND-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)CC(C)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(1-Methyl-2-pyrrolidinyl)ethyl]piperazine](/img/structure/B15311072.png)
